5-Methanesulfonyl-4-piperidin-4-yl-pyrimidine dihydrochloride

Overview

Description

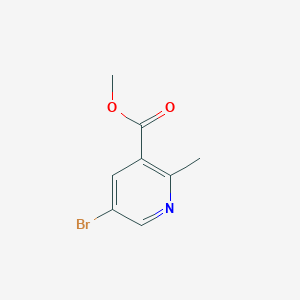

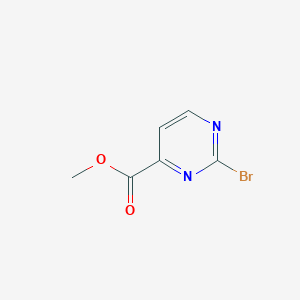

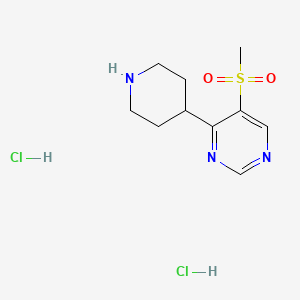

5-Methanesulfonyl-4-piperidin-4-yl-pyrimidine dihydrochloride is a chemical compound with the CAS Number: 2416231-82-6 . It has a molecular weight of 314.24 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

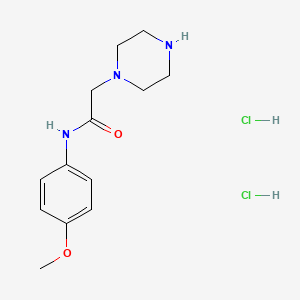

The IUPAC name for this compound is 5-(methylsulfonyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride . The InChI code is 1S/C10H15N3O2S.2ClH/c1-16(14,15)9-6-12-10(13-7-9)8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3;2*1H .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 314.24 .

Scientific Research Applications

Discovery of Novel GPR119 Agonists

A study by Kubo et al. (2021) involved the optimization of propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate as a GPR119 agonist. The researchers aimed to enhance GPR119 agonist activity and improve the human ether-à-go-go-related gene (hERG) inhibition profile. This was achieved by replacing the linker oxygen with nitrogen and introducing a substituent at the bridging nitrogen atom, resulting in a potent and orally bioavailable GPR119 agonist that effectively lowered plasma glucose excursion in diabetic animal models (Kubo et al., 2021).

Corrosion Inhibition Studies

Another study conducted by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron. The study utilized quantum chemical calculations and molecular dynamics simulations to explore the interactions between these derivatives and iron surfaces. This research highlights the potential application of piperidine derivatives, including those related to "5-Methanesulfonyl-4-piperidin-4-yl-pyrimidine dihydrochloride," in materials science, particularly in corrosion prevention (Kaya et al., 2016).

Pharmacological Evaluation of Pyridine Analogs

In the realm of pharmacology, Patel and Patel (2012) characterized new pyridine analogs, including derivatives of 5-methanesulfonyl-4-piperidin-4-yl-pyrimidine. These compounds were evaluated for their inhibitory activity against various gram-positive and gram-negative bacteria, showcasing their potential as antimicrobial agents (Patel & Patel, 2012).

Halogen Bonding in Anion Receptors

Lohrman et al. (2019) synthesized a pyridinium scaffold using methanesulfonyl withdrawing groups to polarize iodine halogen bonding units for anion binding. This study underscores the application of "this compound" derivatives in designing anion receptors, contributing to the development of sensors and separation materials (Lohrman et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

5-methylsulfonyl-4-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S.2ClH/c1-16(14,15)9-6-12-7-13-10(9)8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKYLNNQIXDLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=CN=C1C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)